molecular formula C11H15BrO2 B1333490 3-Bromobenzaldehyde diethyl acetal CAS No. 75148-49-1

3-Bromobenzaldehyde diethyl acetal

Cat. No.: B1333490
CAS No.: 75148-49-1
M. Wt: 259.14 g/mol
InChI Key: KDHRJLQXMOBXRV-UHFFFAOYSA-N
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Description

3-Bromobenzaldehyde diethyl acetal is an acetal derivative of 3-bromobenzaldehyde. It is a clear liquid with the molecular formula C₁₁H₁₅BrO₂ and a molecular weight of 259.14 g/mol . This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromobenzaldehyde diethyl acetal can be synthesized through the acetalization of 3-bromobenzaldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:

    Protonation of the carbonyl group: of 3-bromobenzaldehyde.

    Nucleophilic attack: by ethanol to form a hemiacetal.

    Deprotonation: to form the hemiacetal intermediate.

    Protonation of the alcohol: group in the hemiacetal.

    Removal of water: to form the acetal.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous removal of water to drive the reaction towards acetal formation.

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzaldehyde diethyl acetal undergoes various chemical reactions, including:

    Oxidation: Conversion to 3-bromobenzoic acid.

    Reduction: Formation of 3-bromobenzyl alcohol.

    Substitution: Halogen exchange reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromobenzaldehyde diethyl acetal is utilized in several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving acetals.

    Medicine: Investigated for its potential use in drug development and pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromobenzaldehyde diethyl acetal involves the formation of a hemiacetal intermediate, followed by the formation of the acetal. The steps include:

    Protonation of the carbonyl group: .

    Nucleophilic attack: by ethanol.

    Deprotonation: to form the hemiacetal.

    Protonation of the alcohol: group.

    Removal of water: .

    Deprotonation: to form the acetal.

Comparison with Similar Compounds

Uniqueness: 3-Bromobenzaldehyde diethyl acetal is unique due to its acetal structure, which provides stability and protection to the aldehyde group during chemical reactions. This makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-3-(diethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-3-13-11(14-4-2)9-6-5-7-10(12)8-9/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHRJLQXMOBXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC(=CC=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369933
Record name 3-Bromobenzaldehyde diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75148-49-1
Record name 3-Bromobenzaldehyde diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-(diethoxymethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-bromobenzaldehyde (22.38 g, 121 mmol) in ethanol (150 mL) was added triethylorthoformate (27 g, 181 mmol) and concentrated HCl (0.5 mL). The mixture was heated to reflux for 3 hours and allowed to cool to ambient temperature. The reaction mixture was poured into ice/H2O and extracted thoroughly with hexanes. The combined organic extracts were washed with water and brine, dried (MgSO4) and concentrated in vacuo to give 34 g of 3-bromobenzaldehyde diethyl acetal as a colorless liquid.
Quantity
22.38 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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